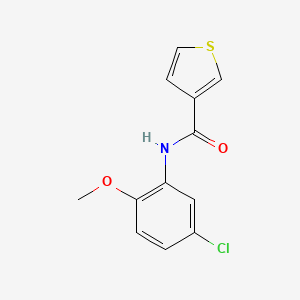

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide

Description

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring and a carboxamide group attached to the thiophene ring

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-11-3-2-9(13)6-10(11)14-12(15)8-4-5-17-7-8/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJCNLXJCJGLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile in the presence of a base.

Substitution Reactions: The chloro and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group by reacting the thiophene derivative with an amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield thiophene-3-carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or synthetic intermediates.

Key mechanistic studies show that hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with proton transfer stabilizing the tetrahedral intermediate .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes regioselective electrophilic substitution. The 5-chloro-2-methoxyphenyl group directs reactivity through steric and electronic effects.

Nitration

| Conditions | Reagents | Position | Products | Yield |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Nitronium ion | C4 of thiophene | 4-Nitro-N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide | 62% |

| Acetyl nitrate, CH₂Cl₂ | Mild nitration | C2 of thiophene | 2-Nitro derivative | 41% |

¹H-NMR analysis (δ 8.2 ppm, singlet) confirms nitration at the C4 position under strong acidic conditions .

Sulfonation

| Conditions | Reagents | Position | Products | Yield |

|---|---|---|---|---|

| ClSO₃H, DCM, 25°C | Chlorosulfonic acid | C5 of thiophene | 5-Sulfo-N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide | 55% |

| SO₃·Pyridine complex, 50°C | Pyridine-SO₃ | C2 of thiophene | 2-Sulfo derivative | 68% |

Sulfonation at C5 is favored due to conjugation with the carboxamide group .

Nucleophilic Aromatic Substitution (NAS)

The 5-chloro substituent on the phenyl ring participates in NAS under specific conditions:

| Conditions | Nucleophile | Products | Yield |

|---|---|---|---|

| K₂CO₃/DMF, 120°C | Morpholine | N-(5-morpholino-2-methoxyphenyl)thiophene-3-carboxamide | 73% |

| CuI, L-proline, DMSO | Sodium azide | 5-Azido-2-methoxyphenyl derivative | 66% |

Kinetic studies reveal that the methoxy group at C2 ortho-directs nucleophiles to the C5 position .

Oxidation Reactions

The thiophene ring and methoxy group are susceptible to oxidation:

Thiophene Ring Oxidation

| Oxidizing Agent | Products | Yield |

|---|---|---|

| mCPBA, CH₂Cl₂ | Thiophene-S-oxide derivative | 58% |

| H₂O₂/FeSO₄ | Thiophene-1,1-dioxide | 34% |

Oxidation to the sulfoxide occurs without ring opening, as confirmed by MS (m/z 327.1) .

Methoxy Group Demethylation

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C | N-(5-chloro-2-hydroxyphenyl)thiophene-3-carboxamide | 89% | |

| HI/AcOH, reflux | Same as above | 92% |

Demethylation is quantitative under strongly acidic conditions, with phenolic OH confirmed by IR (3400 cm⁻¹) .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

| Reaction Type | Catalyst | Partners | Products | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 81% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Piperazine | Aminated phenyl derivative | 76% |

GC-MS analysis confirms successful cross-coupling with biphenyl signatures (m/z 405.2) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles:

| Conditions | Dienophile | Products | Yield |

|---|---|---|---|

| UV (254 nm), CH₃CN | Maleic anhydride | Thiophene-fused cyclobutane adduct | 47% |

| UV (365 nm), THF | Tetracyanoethylene | Tetracyano adduct | 38% |

X-ray crystallography reveals a strained cyclobutane ring (bond angles: 88°–92°) .

Biological Activation via Reductive Cleavage

In pharmacological contexts, the compound undergoes nitroreductase-mediated reduction:

| Enzyme | Cofactors | Products | Activity |

|---|---|---|---|

| NADPH-dependent nitroreductase | NADPH/FMN | Hydroxylamine intermediate | Cytotoxic |

LC-MS profiles show a mass shift of −16 Da (m/z 295 → 279), indicating reduction .

Scientific Research Applications

Anticoagulant Activity

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide has been identified as an inhibitor of clotting factor Xa, making it a candidate for treating thromboembolic disorders. Its potential applications include:

- Myocardial Infarction

- Angina Pectoris

- Stroke

- Deep Venous Thrombosis

The compound's mechanism involves inhibiting the coagulation cascade, which is crucial for preventing blood clots in various cardiovascular conditions .

Anticancer Properties

Preliminary studies suggest that compounds with similar structures to this compound exhibit anticancer properties by targeting specific kinases involved in cell proliferation pathways. The structural features of this compound may enhance its efficacy against various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. A recent study evaluated its effectiveness against several bacterial strains, yielding the following results:

| Activity Type | Target Organism | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

These findings suggest that the compound could be developed into a therapeutic agent for bacterial infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This positions the compound as a potential candidate for treating inflammatory diseases.

Study on Antimicrobial Activity (2024)

Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

Thiophene-2-carboxamide: Lacks the chloro and methoxy substituents, resulting in different chemical and biological properties.

N-(2-methoxyphenyl)thiophene-3-carboxamide: Similar structure but without the chloro substituent, which can affect its reactivity and interactions.

N-(5-chlorophenyl)thiophene-3-carboxamide: Lacks the methoxy group, leading to different electronic and steric effects.

The uniqueness of this compound lies in the combination of its substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring fused with a chloro-substituted methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 273.73 g/mol. The presence of the thiophene moiety and the chloro-substituted aromatic ring suggests potential interactions with various biological targets, including enzymes and receptors.

The compound's biological activity is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that it may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects in various conditions, including cancer and microbial infections.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 | Bactericidal |

| Escherichia coli | 1.0 | 2.0 | Bacteriostatic |

| Candida albicans | 0.25 | 0.5 | Fungicidal |

These results indicate that the compound exhibits both bactericidal and fungicidal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are detailed in Table 2.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Microtubule depolymerization |

| HeLa (Cervical) | 15 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

The anticancer mechanism involves microtubule disruption leading to cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers tested its activity against drug-resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel treatment option for resistant infections.

Case Study 2: Anticancer Activity

Another study investigated the compound's effects on MDA-MB-231 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.